![molecular formula C9H9N3O3 B14304456 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidenemethyl group attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid typically involves the reaction of hydrazine derivatives with benzoic acid derivatives. One common method is the condensation reaction between hydrazine and a benzoic acid derivative under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzamide
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzonitrile
- 2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzaldehyde
Uniqueness
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid is unique due to its specific structural features, such as the presence of both a hydrazone group and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H9N3O3 |
|---|---|
分子量 |
207.19 g/mol |
IUPAC名 |
2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C9H9N3O3/c10-12-5-11-8(13)6-3-1-2-4-7(6)9(14)15/h1-5H,10H2,(H,14,15)(H,11,12,13) |
InChIキー |
SMRDCSIGWUNLCW-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/C=N/N)C(=O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC=NN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium, [[diphenyl(phenylmethylene)phosphoranyl]phenylmethyl]-](/img/structure/B14304383.png)

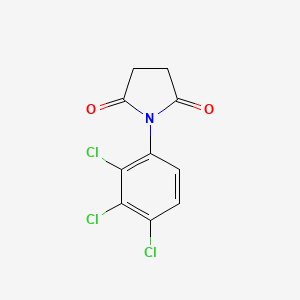


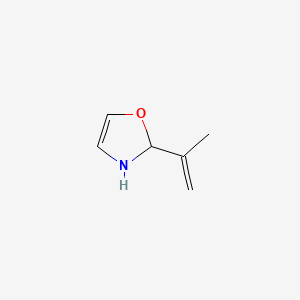
methanone](/img/structure/B14304413.png)
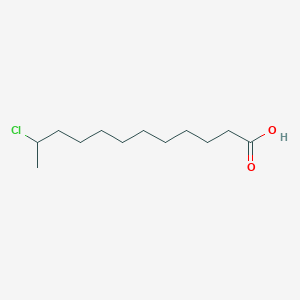
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
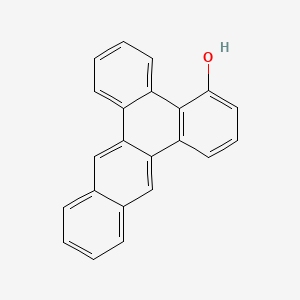
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
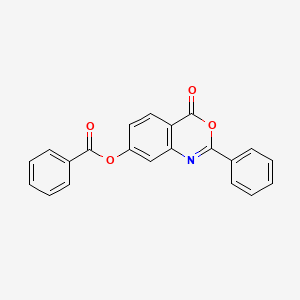

![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
